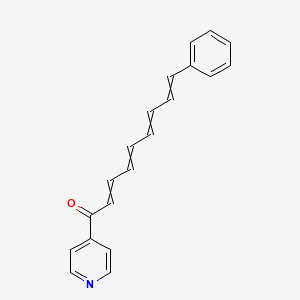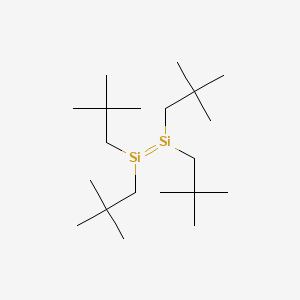![molecular formula C17H17NO4S B14376829 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- CAS No. 88426-95-3](/img/structure/B14376829.png)
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-: is a complex organic compound with a unique structure that includes an indole core fused with various functional groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- typically involves multiple steps, including the formation of the indole core and subsequent functionalization. Common synthetic routes include:
De la Mare Reaction: This involves the reaction of 2-indole with sodium nitrite to form 2H-Indol-2-one.
Vilsmeier-Haack Reaction: This method uses methylene chloride and amine chloride to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxindole derivatives, while reduction can produce different indoline compounds.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
2-Indolinone: Shares the indole core but lacks the sulfonyl and ethyl groups.
Oxindole: Similar structure but different functional groups.
2-Oxoindoline: Another related compound with slight structural variations.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
88426-95-3 |
|---|---|
Fórmula molecular |
C17H17NO4S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(2-oxo-1,3-dihydroindol-3-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H17NO4S/c1-12-6-8-13(9-7-12)23(20,21)22-11-10-15-14-4-2-3-5-16(14)18-17(15)19/h2-9,15H,10-11H2,1H3,(H,18,19) |
Clave InChI |
MCUSIQSCQRAHGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)

![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)




![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)

